Methyl 4-amino-2-hydroxy-3-iodobenzenecarboxylate
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as solubility, melting point, boiling point, and reactivity. Unfortunately, specific information about the physical and chemical properties of “Methyl 4-amino-2-hydroxy-3-iodobenzenecarboxylate” is not available in the current literature search .Scientific Research Applications
Chemical Modification and Application Potential
Research on xylan derivatives, for instance, showcases the potential of chemical modifications to create biopolymers with specific properties. The study by Petzold-Welcke et al. (2014) outlines the synthesis of novel xylan esters through the chemical modification of xylan, indicating a pathway for developing materials with tailored functionalities for applications such as drug delivery and antimicrobial agents Petzold-Welcke et al., 2014.
Antioxidant Activity and Health Aspects
Munteanu and Apetrei (2021) discuss various analytical methods used to determine antioxidant activity, a critical aspect of assessing the health benefits and potential therapeutic applications of chemical compounds. This research highlights the importance of understanding the antioxidant properties of compounds, which could relate to the assessment of "Methyl 4-amino-2-hydroxy-3-iodobenzenecarboxylate" in health science Munteanu & Apetrei, 2021.
Analytical Methods for Compound Identification
The identification and quantification of chemical compounds in various matrices are crucial for their application in scientific research. A review by Mallika J.B.N et al. (2014) on analytical methods for determining methyl paraben in cosmetics provides insights into techniques that could be applicable for analyzing "this compound" and its presence in different samples Mallika J.B.N et al., 2014.
properties
IUPAC Name |
methyl 4-amino-2-hydroxy-3-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVTWXRLWGNGNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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